molecular formula C14H16O3 B3105990 4-(4-Oxocyclohexyl)phenyl acetate CAS No. 156139-91-2

4-(4-Oxocyclohexyl)phenyl acetate

Cat. No.: B3105990
CAS No.: 156139-91-2
M. Wt: 232.27 g/mol
InChI Key: KMNPGEXBLBNKAC-UHFFFAOYSA-N
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Description

4-(4-Oxocyclohexyl)phenyl acetate is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.28 g/mol . This compound is characterized by the presence of a cyclohexanone ring substituted with a phenyl acetate group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxocyclohexyl)phenyl acetate typically involves the esterification of 4-(4-hydroxyphenyl)cyclohexanone with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxocyclohexyl)phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, thioesters, or other substituted derivatives.

Scientific Research Applications

4-(4-Oxocyclohexyl)phenyl acetate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-(4-Oxocyclohexyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the cyclohexanone ring and the phenyl acetate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.

Biological Activity

4-(4-Oxocyclohexyl)phenyl acetate, also known by its CAS number 156139-91-2, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

The chemical structure of this compound features a phenyl group attached to a cyclohexyl moiety with a ketone functional group. This unique arrangement contributes to its interaction with biological systems.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of phenyl acetate have been studied for their ability to induce apoptosis in cancer cells. A study on related compounds demonstrated that certain derivatives could inhibit tumor growth effectively in xenograft models, showcasing their potential as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties. A study highlighted the effectiveness of related cyclohexyl derivatives against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes linked to cancer progression and microbial survival.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells has been noted in related studies, which could be a critical pathway for its anticancer effects.
  • Interaction with Cellular Receptors : The structure suggests potential interactions with cellular receptors that modulate various signaling pathways.

Case Studies and Experimental Data

A series of studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyCompound TestedBiological ActivityKey Findings
Ozonide analogsAntischistosomalReduced worm burden by up to 86% in infected mice.
Phenyl-oxazole derivativesAnticancerEC50 values of 270 nM in colorectal cancer cells; significant tumor growth inhibition.
Cyclohexyl derivativesAntimicrobialEffective against multiple bacterial strains; broad-spectrum activity observed.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. While specific data on this compound is limited, related compounds have shown favorable absorption and distribution characteristics, which are essential for effective drug development.

Properties

IUPAC Name

[4-(4-oxocyclohexyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-10(15)17-14-8-4-12(5-9-14)11-2-6-13(16)7-3-11/h4-5,8-9,11H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNPGEXBLBNKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Step 1. To a mixture of 4-(4-hydroxyphenyl)cyclohexanone (19.0 g, 0.1 mol) and triethylamine (40.4 g, 0.4 mol) in CH2Cl2 (700 ml) at 0° C. was added dropwise acetyl chloride (15.7 g, 0.2 mol). After the addition was finished, the reaction mixture was warmed to rt and stirred overnight. The reaction mixture was washed with water and brine, dried over MgSO4, and concentrated. The crude product was crystallized from 95% aq. ethanol to afford 4-(4-acetoxyphenyl)-cyclohexanone (17.6 g, 76%) as a colorless solid. mp 104-106° C. (95% aq. ethanol); 1H NMR (500 MHz, CDCl3) δ 1.88-1.98 (m, 2H), 2.20-2.26 (m, 2H), 2.48-2.54 (m, 4H), 2.30 (s, 3H), 3.00-3.07 (m, 1H), 7.03 (d, J=8.7 Hz, 2H), 7.25 (d, J=8.7 Hz, 2H). Step 2. A solution of O-methyl 2-adamantanone oxime (16.0 g, 89 mmol) and 4-(4-acetoxyphenyl)cyclohexanone (13.8 g, 59 mmol) in cyclohexane (400 ml) and CH2Cl2 (100 ml) was treated with ozone according to the general procedure. The crude product was triturated with ethanol (200 ml) to afford adamantane-2-spiro-3′-8′-(4′-acetoxyphenyl)-1′,2′,4′-trioxaspiro[4.5]decane (16.4 g, 70%) as a colorless solid. mp 149-151° C. (ethanol); 1H NMR (500 MHz, CDCl3) δ 1.64-2.08 (m, 22H), 2.29 (s, 3H), 2.50-2.60 (m, 1H), 7.00 (d, J=8.2 Hz, 2H), 7.20 (d, J=8.2 Hz, 2H). Step 3. A mixture of adamantane-2-spiro-3′-8′-(4′-acetoxyphenyl)-1′,2′,4′-trioxaspiro[4.5]decane (16.4 g, 41 mmol) and 15% aq. KOH (65 ml) in THF/MeOH (1:2, 500 ml) was heated at 50° C. for 4 h. After being cooled to rt, the reaction mixture was concentrated to 70 ml, diluted with water (70 ml), and acidified with acetic acid (30 ml). The precipitate was collected by filtration to afford trioxolane OZ288 (14.36 g, 98%) as a colorless solid. mp 136-138° C.; 1H NMR (500 MHz, CDCl3) δ 1.56-2.18 (m, 22H), 2.41-2.58 (m, 1H), 5.90 (br s, 1H), 6.76 (d, J=8.5 Hz , 2H), 7.05 (d, J=8.5 Hz, 2H); 13C NMR (125.7 MHz, CDCl3) δ 26.49, 26.89, 31.65, 34.75, 34.80, 36.41, 36.81, 42.05, 108.46, 111.35, 115.22, 127.71, 138.03, 154.26. Anal. Calcd for C22H28O4: C, 74.13; H, 7.92. Found: C, 73.90; H, 7.85.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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